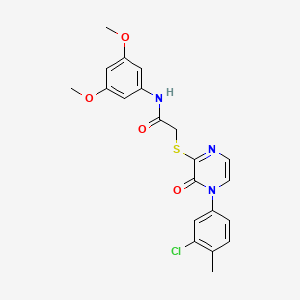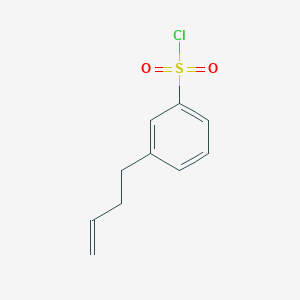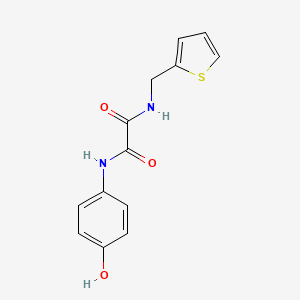
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives described in the provided papers. These derivatives have been studied for their potential biological activities, crystal structures, and chemical properties.
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, including the use of racemic or chiral amino acids to introduce different substituents, as well as coupling reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . Another example is the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide through a coupling reaction, followed by crystallization using a toluene and methanol mixture .
Molecular Structure Analysis
The molecular structures of acetamide derivatives have been investigated using various techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. The geometrical parameters obtained from these studies are consistent with the experimental data, and the stability of the molecules has been analyzed through hyper-conjugative interactions and charge delocalization . The conformation of the N-H bond and the orientation of substituent groups have also been described, providing insights into the molecular geometry of these compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving the compound . However, the related acetamide derivatives have been shown to participate in hydrogen bonding, which is crucial for the formation of crystal structures. For example, strong C-H⋯O and N-H⋯O intermolecular interactions have been observed in the crystal structures of some acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, have been characterized. The HOMO and LUMO analysis has been used to determine charge transfer within the molecules, and the first hyperpolarizability has been calculated to assess their potential role in nonlinear optics . Additionally, the crystal structures of these compounds reveal the presence of various intermolecular interactions that contribute to their stability and properties .
Applications De Recherche Scientifique
Herbicide Development and Usage
Chloroacetamides like 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide have been researched for their potential as herbicides. Studies like those by Weisshaar and Böger (1989) have explored the inhibition of fatty acid synthesis in algae, providing insights into the mechanisms of action of such compounds in agricultural contexts (Weisshaar & Böger, 1989).
Synthesis and Biological Activities
Research has been conducted on the synthesis of novel derivatives of chloroacetamide compounds and their biological activities. For instance, Sunder and Maleraju (2013) synthesized derivatives with potential anti-inflammatory properties (Sunder & Maleraju, 2013). Similarly, Narayana et al. (2016) explored different molecular conformations in acetamide derivatives, which have implications for their pharmacological properties (Narayana et al., 2016).
Coordination Complexes and Antioxidant Activity
Studies like those by Chkirate et al. (2019) have investigated the synthesis of coordination complexes involving pyrazole-acetamide derivatives. These studies reveal insights into the self-assembly processes and antioxidant activities of these compounds (Chkirate et al., 2019).
Comparative Metabolism in Humans and Animals
Research has also been directed towards understanding the metabolism of chloroacetamide herbicides in humans and animals, as seen in the study by Coleman et al. (2000). Such research is crucial for evaluating the safety and environmental impact of these compounds (Coleman et al., 2000).
Analysis of Crystal Structures
Narayana et al. (2016) have conducted detailed analyses of the crystal structures of C,N-disubstituted acetamides, contributing to the understanding of their chemical properties and potential applications in various fields (Narayana et al., 2016).
Potential Antimicrobial Agents
Compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, synthesized from acetamide derivatives, have been evaluated for their antibacterial activities, as discussed in the study by Desai et al. (2008). These findings are significant for the development of new antimicrobial drugs (Desai et al., 2008).
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-13-4-5-15(10-18(13)22)25-7-6-23-20(21(25)27)30-12-19(26)24-14-8-16(28-2)11-17(9-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQZXHBGBYHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)


![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)


![6-Benzyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B2519958.png)
![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)
![1-({1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-3-methylpiperidine](/img/structure/B2519967.png)
